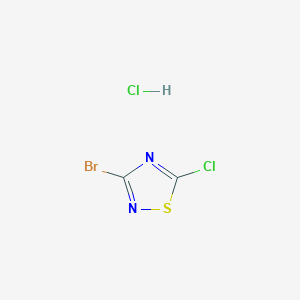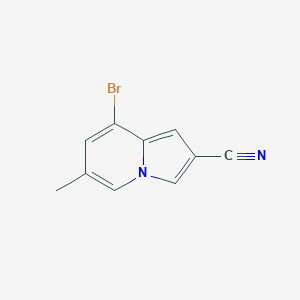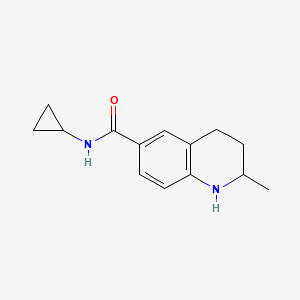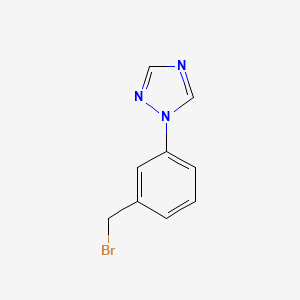
(Z)-2-Benzylidene-1-methylindolin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Z)-2-Benzylidene-1-methylindolin-3-one: is an organic compound that belongs to the class of indolinone derivatives It is characterized by the presence of a benzylidene group attached to the second position of the indolinone ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (Z)-2-Benzylidene-1-methylindolin-3-one typically involves the condensation of 1-methylindolin-3-one with benzaldehyde under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the benzylidene moiety. The reaction mixture is usually refluxed in a suitable solvent like ethanol or methanol to yield the desired product.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: (Z)-2-Benzylidene-1-methylindolin-3-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced to form the corresponding 2-benzyl-1-methylindolin-3-one using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can participate in substitution reactions, particularly at the benzylidene group, where electrophilic or nucleophilic reagents can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophilic reagents such as halogens or nucleophilic reagents like amines.
Major Products:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: 2-Benzyl-1-methylindolin-3-one.
Substitution: Various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (Z)-2-Benzylidene-1-methylindolin-3-one is used as a building block for the synthesis of more complex molecules
Biology: The compound has shown potential biological activity, including antimicrobial and anticancer properties. Researchers are exploring its mechanism of action and its efficacy in inhibiting the growth of certain pathogens and cancer cells.
Medicine: In medicinal chemistry, this compound is being investigated for its potential as a therapeutic agent. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.
Industry: The compound’s properties make it useful in the development of new materials, such as polymers and dyes. Its stability and reactivity are advantageous in industrial applications where durable and functional materials are required.
Mecanismo De Acción
The mechanism of action of (Z)-2-Benzylidene-1-methylindolin-3-one involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival pathways.
Comparación Con Compuestos Similares
2-Benzylidene-1H-indole-3-one: Similar structure but lacks the methyl group at the first position.
2-Benzylidene-1-methylindole-3-one: Similar structure but with an indole ring instead of an indolinone ring.
Uniqueness:
(Z)-2-Benzylidene-1-methylindolin-3-one: stands out due to its specific substitution pattern and the presence of the indolinone ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C16H13NO |
|---|---|
Peso molecular |
235.28 g/mol |
Nombre IUPAC |
(2Z)-2-benzylidene-1-methylindol-3-one |
InChI |
InChI=1S/C16H13NO/c1-17-14-10-6-5-9-13(14)16(18)15(17)11-12-7-3-2-4-8-12/h2-11H,1H3/b15-11- |
Clave InChI |
MAHCZNMNPZKEMT-PTNGSMBKSA-N |
SMILES isomérico |
CN\1C2=CC=CC=C2C(=O)/C1=C/C3=CC=CC=C3 |
SMILES canónico |
CN1C2=CC=CC=C2C(=O)C1=CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Methoxy-2-(methoxymethyl)pyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11874255.png)


![2-(3-Ethylphenyl)-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B11874273.png)






